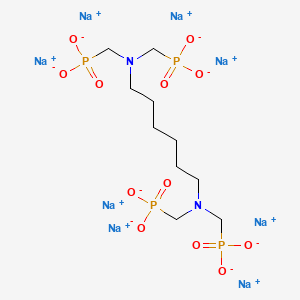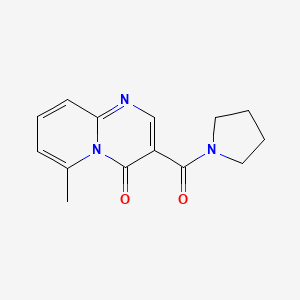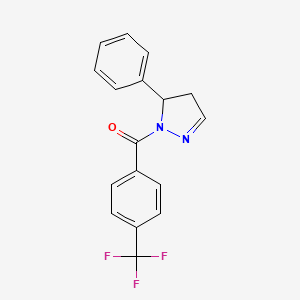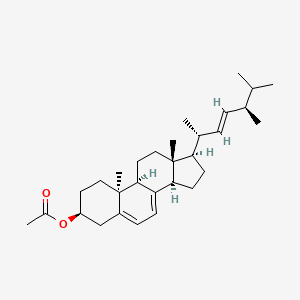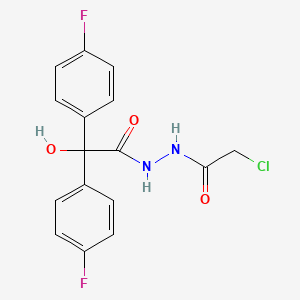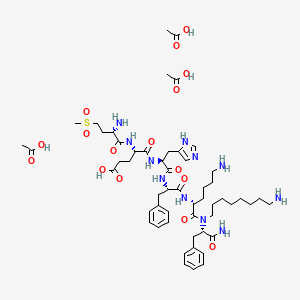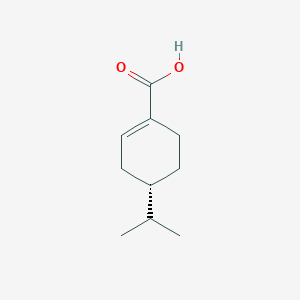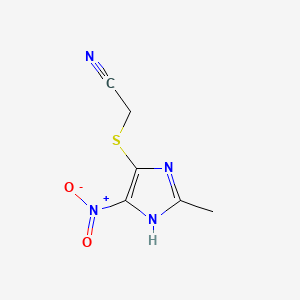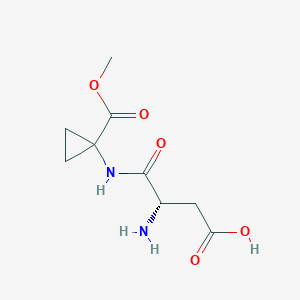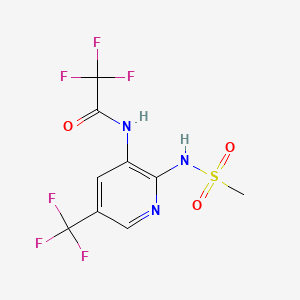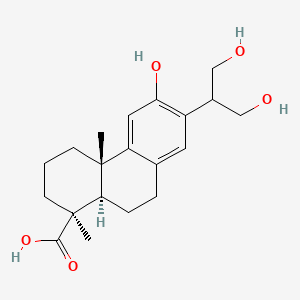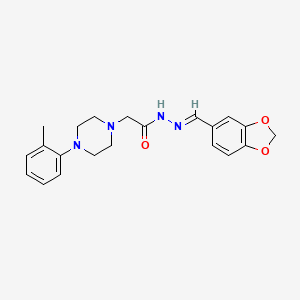
4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a tolyl group, and a benzodioxole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide typically involves multiple steps, starting with the preparation of the piperazine ring and the introduction of the tolyl and benzodioxole groups. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of the Tolyl Group: This step often involves the use of toluene derivatives and electrophilic aromatic substitution reactions.
Attachment of the Benzodioxole Moiety: This can be done through condensation reactions using benzodioxole derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-propynoic acid 4-oxobut-2-ynyl ester
- (4R,5R)-5-amino-1-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one
Uniqueness
4-(o-Tolyl)-1-piperazineacetic acid (1,3-benzodioxol-5-ylmethylene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67041-14-9 |
|---|---|
Molecular Formula |
C21H24N4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24N4O3/c1-16-4-2-3-5-18(16)25-10-8-24(9-11-25)14-21(26)23-22-13-17-6-7-19-20(12-17)28-15-27-19/h2-7,12-13H,8-11,14-15H2,1H3,(H,23,26)/b22-13+ |
InChI Key |
ROQGSOBZYJUWAK-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


